Physical and chemical properties of (2-Amino-6-fluorophenyl)methanol
Physical and chemical properties of (2-Amino-6-fluorophenyl)methanol
An In-Depth Technical Guide to (2-Amino-6-fluorophenyl)methanol for Advanced Research
Abstract
(2-Amino-6-fluorophenyl)methanol is a strategically important building block in modern medicinal chemistry and drug discovery. Its unique trifunctional architecture, comprising a primary aromatic amine, a primary alcohol, and a fluorine-substituted phenyl ring, offers a versatile platform for the synthesis of complex molecular entities. The fluorine substituent is of particular interest, as its incorporation into drug candidates can profoundly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of (2-Amino-6-fluorophenyl)methanol, detailing its physicochemical properties, synthetic routes, reactivity profile, analytical characterization, and safe handling protocols, designed for researchers, chemists, and drug development professionals.
Core Physicochemical Identity
Understanding the fundamental properties of (2-Amino-6-fluorophenyl)methanol is critical for its effective use in synthesis and research. The molecule's character is defined by the interplay of its three key functional groups, which dictates its solubility, stability, and reactivity.
Key Properties Summary
The essential physical and chemical data for (2-Amino-6-fluorophenyl)methanol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 221285-25-2 | [2][3] |
| Molecular Formula | C₇H₈FNO | [4] |
| Molecular Weight | 141.15 g/mol | [3] |
| IUPAC Name | (2-amino-6-fluorophenyl)methanol | [2][3] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Room Temperature, Inert Atmosphere, Keep in Dark Place | [4] |
Structural and Electronic Considerations
The structure of (2-Amino-6-fluorophenyl)methanol is foundational to its utility. The ortho-positioning of the amino, fluoro, and hydroxymethyl groups creates a sterically constrained yet highly functionalized scaffold.
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Fluorine's Influence: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This influences the pKa of the neighboring amino group and the acidity of the hydroxyl proton. Furthermore, the strategic placement of fluorine is a well-established method in drug design to block sites of metabolic oxidation, potentially increasing a drug's half-life.[5]
-
Amino Group Reactivity: The primary amine is a potent nucleophile and a hydrogen bond donor. Its basicity is modulated by the electron-withdrawing fluorine atom.
-
Hydroxymethyl Group: The primary alcohol serves as a key handle for derivatization through esterification or etherification and is also a hydrogen bond donor/acceptor.
Synthesis and Reactivity Profile
The accessibility of (2-Amino-6-fluorophenyl)methanol through reliable synthetic methods is crucial for its application as a building block. Its reactivity is governed by the distinct chemical nature of its functional groups.
Recommended Synthetic Protocol: Reduction of 2-Amino-6-fluorobenzoic Acid
A common and reliable method for preparing (2-Amino-6-fluorophenyl)methanol is the reduction of the corresponding carboxylic acid. The following protocol is a representative procedure based on standard laboratory techniques using a mild reducing agent like borane.
Causality: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent because it selectively reduces carboxylic acids to alcohols in the presence of other functional groups like the aromatic fluorine, which are stable to these conditions. Anhydrous conditions are paramount because borane and other hydride reagents react violently with water. The acidic workup is necessary to hydrolyze the intermediate borate esters and protonate the amine for purification.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-fluorobenzoic acid (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the flask to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 equivalents) via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol to quench the excess BH₃·THF until gas evolution ceases.
-
Hydrolysis and Workup: Add 1M hydrochloric acid (HCl) and stir for 30 minutes. Make the solution basic by the slow addition of aqueous sodium hydroxide (NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield pure (2-Amino-6-fluorophenyl)methanol.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis of (2-Amino-6-fluorophenyl)methanol.
Reactivity Overview
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N-Acylation/Alkylation: The amino group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines, respectively. This is a common strategy for incorporating the molecule into larger structures.
-
O-Alkylation/Esterification: The primary alcohol can be converted to an ether or ester under appropriate conditions, providing another point of diversification.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho- and para-positions. The substitution pattern will be a complex interplay between the directing effects of the -NH₂, -F, and -CH₂OH substituents.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of (2-Amino-6-fluorophenyl)methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet or triplet for the benzylic CH₂ protons (around δ 4.5 ppm), and broad singlets for the NH₂ (around δ 5.0-6.0 ppm) and OH protons, which are exchangeable with D₂O.[6][7]
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon bearing the fluorine (C-F) will show a large one-bond coupling constant (¹JCF). The benzylic carbon will appear around δ 60-65 ppm.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]
-
O-H Stretch: A broad, strong absorption band in the 3200-3500 cm⁻¹ region.[8]
-
N-H Stretch: Two distinct, sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[8]
-
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[8]
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 141.15.[9]
Safety, Handling, and Storage
Proper handling of (2-Amino-6-fluorophenyl)methanol is essential to ensure laboratory safety. The information is derived from globally harmonized system (GHS) classifications.[10][11]
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Conclusion
(2-Amino-6-fluorophenyl)methanol stands out as a high-value chemical intermediate for researchers in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthetic pathways, and versatile reactivity make it an ideal starting point for constructing novel molecules with tailored biological or material properties. The strategic incorporation of fluorine provides a distinct advantage for applications in drug discovery. This guide serves as a foundational resource to enable scientists to utilize this compound safely and effectively in their research endeavors.
References
-
(2-Amino-6-fluorophenyl)methanol - Free SDS search . Safetysist. [Link]
-
(2-(4-Amino-6-((4-phenoxybenzyl)amino)-1,3,5-triazin-2-yl)-3-fluorophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]
-
(2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]
-
Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]
-
Applications of fluorine-containing amino acids for drug design . PubMed, National Center for Biotechnology Information. [Link]
-
Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions . SciSpace. [Link]
-
(3-Amino-2-fluorophenyl)methanol . MySkinRecipes. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . MDPI. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors . PubMed Central, National Center for Biotechnology Information. [Link]
-
(6-Fluoropyridin-2-yl)methanol . PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile . MDPI. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents . Indian Academy of Sciences. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design . Semantic Scholar. [Link]
-
(2-Amino-6-chlorophenyl)methanol . Oakwood Chemical. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation . National Institutes of Health. [Link]
-
Infrared absorption cross sections for methanol . The Atmospheric Chemistry Experiment (ACE). [Link]
-
¹H NMR spectra of 2-amino-2' . ResearchGate. [Link]
-
2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile . SpectraBase. [Link]
-
2-[[(4-fluorophenyl)amino]methyl]phenol, N,o-bis-acetyl . SpectraBase. [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile . ResearchGate. [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (2-Amino-6-fluorophenyl)methanol | 221285-25-2 [sigmaaldrich.com]
- 4. 221285-25-2|(2-Amino-6-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 5. (3-Amino-2-fluorophenyl)methanol [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]

